molecular formula C13H15BrN2O2 B6342762 1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester CAS No. 1337882-37-7

1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester

Cat. No.: B6342762
CAS No.: 1337882-37-7
M. Wt: 311.17 g/mol
InChI Key: GYSCTHYBRMSCIB-UHFFFAOYSA-N
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Description

1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester is a compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a bromine atom at the 4-position, a methyl group at the 3-position, and a tert-butyl ester group at the carboxylic acid position. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

The synthesis of 1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester typically involves several steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Chemical Reactions Analysis

1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester undergoes various chemical reactions:

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester has several scientific research applications:

Comparison with Similar Compounds

1H-Indazole-1-carboxylic acid, 4-bromo-3-methyl-, 1,1-dimethylethyl ester can be compared with other indazole derivatives such as:

The presence of the bromine, methyl, and ester groups in this compound makes it unique in terms of its chemical reactivity and potential biological activities .

Properties

IUPAC Name

tert-butyl 4-bromo-3-methylindazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2/c1-8-11-9(14)6-5-7-10(11)16(15-8)12(17)18-13(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSCTHYBRMSCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC=C2)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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